molecular formula C20H18N2O2 B12580086 2,5-Bis(4-methylanilino)cyclohexa-2,5-diene-1,4-dione CAS No. 192938-61-7

2,5-Bis(4-methylanilino)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12580086
CAS No.: 192938-61-7
M. Wt: 318.4 g/mol
InChI Key: GJPUGVMKAQCUCF-UHFFFAOYSA-N
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Description

2,5-Bis(4-methylanilino)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C20H18N2O2 It is also known by its systematic name, 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(4-methylanilino)- This compound is characterized by the presence of two 4-methylanilino groups attached to a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-methylanilino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dichloro-1,4-benzoquinone with 4-methylaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2,5-Bis(4-methylanilino)cyclohexa-2,5-diene-1,4-dione can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: It can participate in substitution reactions where the anilino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Bis(4-methylanilino)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-methylanilino)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the modulation of signaling pathways and the activation of apoptotic pathways, leading to cell death. The specific molecular targets and pathways involved depend on the biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione: Similar structure with 2-methylanilino groups instead of 4-methylanilino groups.

    2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione: Contains o-tolylamino groups.

    2,5-Bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione: Contains dimethylamino groups.

Uniqueness

2,5-Bis(4-methylanilino)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of 4-methylanilino groups, which can influence its chemical reactivity and biological activity. The position of the methyl group on the anilino moiety can affect the compound’s electronic properties and its interaction with molecular targets.

Properties

CAS No.

192938-61-7

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2,5-bis(4-methylanilino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H18N2O2/c1-13-3-7-15(8-4-13)21-17-11-20(24)18(12-19(17)23)22-16-9-5-14(2)6-10-16/h3-12,21-22H,1-2H3

InChI Key

GJPUGVMKAQCUCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=O)C(=CC2=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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